![molecular formula C17H18N2O2S B2427106 1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2319847-61-3](/img/structure/B2427106.png)
1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Nucleoside Analogues
One study focused on the synthesis of nucleoside analogues from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. The research outlined the chemical synthesis processes, showcasing methodologies for obtaining these compounds, which are crucial for further biological application studies. Such synthetic approaches are vital for the development of novel therapeutics and diagnostic tools (A. El‐Barbary, N. R. El‐Brollosy, E. Pedersen, & C. Nielsen, 1995).
Exploration of Chemical Structures and Biological Activities
Another segment of research has delved into the synthesis, characterization, and potential biological activities of thieno[3,2-d]pyrimidine derivatives. These studies provide insights into the chemical structures of novel compounds and evaluate their applications, such as urease inhibition, which can lead to the development of new medications or agricultural chemicals (A. Rauf et al., 2010).
Nonlinear Optical Properties
Research on the nonlinear optical properties of novel compounds related to thieno[3,2-d]pyrimidine derivatives has been conducted to explore their potential in optical and electronic device applications. Such studies focus on the third-order nonlinear optical properties, highlighting the materials' applications in the field of photonics and optoelectronics (S. Shettigar et al., 2009).
Future Directions
The study and development of pyrimidine derivatives is a promising area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis and testing of “1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and related compounds for potential biological activities.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-propylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-8-18-16(20)15-14(7-9-22-15)19(17(18)21)11-13-6-4-5-12(2)10-13/h4-7,9-10H,3,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNQEIGRTZDGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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